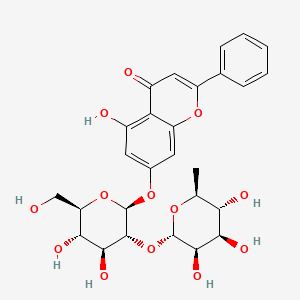

Chrysin 7-O-neohesperidoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H30O13 |

|---|---|

Molecular Weight |

562.5 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C27H30O13/c1-11-20(31)22(33)24(35)26(36-11)40-25-23(34)21(32)18(10-28)39-27(25)37-13-7-14(29)19-15(30)9-16(38-17(19)8-13)12-5-3-2-4-6-12/h2-9,11,18,20-29,31-35H,10H2,1H3/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |

InChI Key |

IJJFWUJRFABXCN-QVNVHUMTSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Phytochemistry and Natural Occurrence

Botanical Sources and Distribution

While the aglycone, chrysin (B1683763), is well-documented in various plants, honey, and propolis, specific botanical sources for Chrysin 7-O-neohesperidoside (CAS Number: 35775-46-3) are not extensively detailed in current scientific literature. nih.govtargetmol.com However, the presence of structurally similar flavonoid glycosides in various plant families suggests potential areas for future investigation.

For instance, a related compound, 7-O-β-D-glucopyranosylchrysin, has been isolated from Podocytisus caramanicus, a species in the Fabaceae family. nih.gov Furthermore, other neohesperidoside flavonoids, such as acacetin (B1665396) 7-O-neohesperidoside, have been identified in Otanthus maritimus. nih.gov The presence of chrysin-8-C-glucoside has been noted in Prunus avium. mdpi.com These findings indicate that plants producing chrysin and possessing the necessary glycosyltransferases are potential, yet unconfirmed, sources of this compound. The compound is primarily available through chemical suppliers for research purposes. nih.govbiocrick.com

Biogeographical and Ecological Factors Influencing Accumulation

The production and accumulation of flavonoids in plants are significantly influenced by a variety of external factors. nih.gov These compounds play a crucial role in the plant's defense mechanisms against both biotic and abiotic stresses. nih.gov Therefore, the concentration of flavonoid glycosides like this compound in a plant can vary based on its growing conditions.

Key environmental factors include:

Light: Increased exposure to UV radiation is a well-known trigger for flavonoid biosynthesis. These compounds help protect the plant by absorbing harmful UV rays. nih.gov

Temperature: Both high and low temperature extremes can induce stress in plants, leading to an increased accumulation of flavonoids. nih.govmdpi.com

Water Availability: Drought stress has been shown to upregulate the expression of genes involved in the flavonoid biosynthesis pathway, resulting in higher concentrations of these compounds. nih.gov

Geography and Altitude: Factors such as latitude and altitude, which correlate with differences in light intensity, temperature, and seasonality, can markedly affect flavonoid content. nih.govresearchgate.net Studies on walnut husks have shown a correlation between collection altitude and the total phenolic and flavonoid content. researchgate.net

These environmental stressors lead to fine-tuned adjustments in a plant's secondary metabolism, influencing the type and quantity of flavonoids produced. bohrium.com

Extraction and Isolation Methodologies

The process of obtaining pure this compound from a plant matrix involves sophisticated extraction and purification techniques designed to efficiently separate it from a complex mixture of other phytochemicals.

Advanced Solvent Extraction Techniques

Traditional solvent extraction methods are often being replaced by modern "green" techniques that offer higher efficiency, reduced solvent use, and shorter extraction times. mdpi.com Since flavonoid glycosides are polar compounds, solvents like ethanol (B145695), methanol (B129727), or their aqueous mixtures are typically employed. tandfonline.com

Advanced techniques suitable for extracting flavonoid glycosides include:

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, disrupting the cell structure and enhancing the release of intracellular compounds into the solvent. mdpi.comresearchgate.net Key parameters that are optimized for UAE include temperature, time, ethanol concentration, and the liquid-to-solid ratio. nih.govnih.gov Studies have shown that lower temperatures (e.g., 25°C) can sometimes yield higher total flavonoid content, as higher temperatures can lead to degradation. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix. mdpi.com The polar molecules within the sample absorb microwave energy, causing rapid heating and generating internal pressure that ruptures the plant cells, thereby releasing the target compounds. mdpi.comtandfonline.com This technique has been successfully used for the extraction of chrysin from propolis and various flavonoid glycosides from Chrysanthemum morifolium. nih.govbohrium.comtandfonline.com

Chromatographic Separation and Purification Strategies

Following initial extraction, a multi-step chromatographic process is typically required to isolate a pure compound. A common strategy involves initial fractionation using methods like column chromatography with stationary phases such as Sephadex LH-20, which separates compounds based on polarity and size. jmp.ir

For final purification and analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity. researchgate.netnih.gov

Preparative HPLC is a powerful technique used to isolate pure compounds from complex mixtures, allowing the collection of the target fraction after it passes through the detector. nih.govlabcompare.com The development of a successful HPLC method is crucial for achieving high purity.

For the analysis and purification of chrysin and its glycosides, reversed-phase HPLC (RP-HPLC) is commonly used. This involves a non-polar stationary phase (the column) and a polar mobile phase. nih.gov

Table 1: Typical HPLC Parameters for Chrysin and its Derivatives

| Parameter | Description | Example |

|---|---|---|

| Column | The stationary phase, typically a C18 column, provides the surface for separation. nih.gov | Hypersil BDS C18 (250 x 4.6 mm, 5µm) nih.gov |

| Mobile Phase | A mixture of solvents that carries the sample through the column. A gradient is often used where the solvent composition changes over time to elute compounds of varying polarities. nih.gov | A binary system of acidified water (e.g., with acetic acid or phosphoric acid) and an organic solvent like methanol or acetonitrile (B52724) is common. nih.govnih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically around 0.5 - 1.0 mL/min for analytical scale. nih.govtandfonline.com |

| Detection | A UV detector is used to identify the compounds as they elute from the column. Flavonoids have characteristic UV absorbance spectra. | Chrysin and its derivatives are often detected at wavelengths around 268 nm or 280 nm. nih.govtandfonline.com |

| Injection Volume | The amount of sample introduced into the HPLC system. | Typically 20 µL for analytical purposes. tandfonline.com |

By carefully optimizing these parameters, researchers can achieve a baseline separation of this compound from other components in the extract, leading to its isolation with high purity. nih.govtandfonline.com

Counter-Current Chromatography (CCC) and High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby preventing the irreversible adsorption of samples and ensuring high recovery rates. nih.gov This technique is particularly well-suited for separating polar compounds like flavonoid glycosides from crude extracts.

While specific studies detailing the HSCCC isolation of this compound are not abundant, the methodology has been successfully applied to structurally similar compounds. For instance, flavonoid glycosides have been efficiently separated from the leaves of Lonicera japonica and other plants using this method. nih.gov In a typical application, a two-phase solvent system is selected based on the polarity of the target compounds. The crude or partially purified plant extract is introduced into the system, and separation occurs based on the differential partitioning of the components between the stationary and mobile liquid phases. The combination of HSCCC for initial fractionation followed by another chromatographic step for final purification is a common and effective strategy. nih.gov

Table 1: Examples of Flavonoid Isolation using HSCCC

| Target Compound(s) | Plant Source | Solvent System (v/v/v) | Purity Achieved | Reference |

|---|---|---|---|---|

| Lonicerin, Rutin, Hyperoside | Lonicera japonica | Ethyl acetate-n-butanol-water (various ratios) | >96% (after subsequent prep-HPLC) | nih.gov |

Solid Phase Extraction (SPE) and Preparative Chromatography

Solid Phase Extraction (SPE) is a crucial sample preparation technique used to clean up crude extracts before they are subjected to high-resolution chromatography. SPE can effectively remove interfering substances like pigments, lipids, and highly polar or nonpolar compounds, thus concentrating the flavonoids of interest. This pre-purification step enhances the efficiency and prolongs the life of preparative chromatography columns.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final purification of target compounds from fractions obtained through methods like HSCCC or SPE. nih.gov The use of reversed-phase columns (e.g., C18) is common for flavonoid glycosides.

A study on the isolation of the closely related compound, chrysin-7-O-β-d-glucopyranoside (chrysin-7G), from cherry peduncles provides a clear example of this process. An ethyl acetate (B1210297) residue of the plant extract was purified using preparative HPLC on a YMC-Pack Polymer C18 column. nih.gov A gradient of methanol in acidified water was used as the mobile phase to elute the target compound, yielding the purified chrysin glycoside. nih.gov This approach highlights the power of prep-HPLC in isolating specific glycosides to a high degree of purity. nih.govresearchgate.net

Table 2: Example of Preparative HPLC for Chrysin Glycoside Isolation

| Target Compound | Plant Source | Column | Mobile Phase | Purity Achieved | Reference |

|---|---|---|---|---|---|

| Chrysin-7-O-β-d-glucopyranoside | Cherry peduncles | YMC-Pack Polymer C18 | Gradient of Methanol and 0.1% Trifluoroacetic Acid in H₂O | 86% | nih.gov |

Emerging Technologies in Natural Product Isolation

The field of natural product extraction is continually evolving, with a focus on developing more efficient, rapid, and environmentally friendly methods, often referred to as "green" technologies. researchgate.net These modern techniques offer significant advantages over traditional methods like Soxhlet or maceration, which often require large volumes of organic solvents and long extraction times. mdpi.comnih.gov

Key emerging technologies applicable to the extraction of flavonoids include:

Microwave-Assisted Extraction (MAE): This method uses microwave energy to directly heat the solvent and plant matrix, causing cell walls to rupture and release target compounds more quickly and efficiently. mdpi.comnih.gov

Ultrasound-Assisted Extraction (UAE): Also known as sonication, this technique employs high-frequency sound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant material generates localized high pressure and temperature, enhancing solvent penetration and mass transfer, which accelerates the extraction process. nih.govnih.gov

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which increases their solvating power and allows for faster and more complete extraction with less solvent consumption compared to traditional methods. mdpi.com

Supercritical Fluid Extraction (SFE): This method often uses carbon dioxide (CO₂) above its critical temperature and pressure. In this supercritical state, CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. It is a highly selective and "green" technique as the CO₂ can be easily removed from the extract by depressurization. nih.govmdpi.com

These advanced methods are characterized by reduced extraction times, lower solvent consumption, and often higher yields, making them superior alternatives for obtaining flavonoids from natural sources. nih.govmdpi.com

Biosynthesis and Metabolic Pathways

General Flavonoid Biosynthetic Routes

Flavonoids are a diverse group of natural substances with a characteristic 15-carbon skeleton. sci-hub.se Their synthesis is a prime example of how plants produce a wide array of compounds from a few common starting materials. wikipedia.org

Phenylpropanoid Pathway Precursors

The journey to creating flavonoids starts with the phenylpropanoid pathway. wikipedia.orgnih.gov This pathway uses the amino acid phenylalanine as its starting point. wikipedia.orgnih.gov Through a series of enzymatic reactions, phenylalanine is converted into 4-coumaroyl-CoA, a key intermediate molecule. wikipedia.orgwikipedia.org This process involves several important enzymes, including phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). nih.gov The formation of 4-coumaroyl-CoA marks a critical branch point, leading to the production of a vast array of natural products, including flavonoids. wikipedia.org

Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI) Dependent Steps

The first committed step in flavonoid biosynthesis is catalyzed by the enzyme chalcone synthase (CHS). nih.govwikipedia.org CHS takes one molecule of 4-coumaroyl-CoA and combines it with three molecules of malonyl-CoA to create a chalcone, specifically naringenin (B18129) chalcone. wikipedia.orgwikipedia.orgacs.org This reaction forms the basic C6-C3-C6 skeleton that is characteristic of all flavonoids. nih.gov

Following the action of CHS, the newly formed chalcone is acted upon by another enzyme called chalcone isomerase (CHI). ijfmr.comnih.gov CHI catalyzes the closure of a heterocyclic C-ring, converting the open-chain chalcone into a flavanone (B1672756), specifically (2S)-naringenin. ijfmr.comnih.gov This step is crucial for establishing the three-ring structure that is typical of most flavonoids. wikipedia.org In some cases, a chalcone isomerase-like protein (CHIL) can assist CHS in producing naringenin chalcone more efficiently. nih.gov For the biosynthesis of chrysin (B1683763), a specific pathway involving cinnamic acid, cimmamoyl-CoA ligase (CLL-7), CHS-2, and CHI leads to the formation of pinocembrin (B1678385), a precursor to chrysin. taylorandfrancis.com

Flavanone 3-Hydroxylase (F3H) and Flavonol Synthase (FLS) Contributions

Once the flavanone is formed, it can be further modified by a variety of enzymes to create different classes of flavonoids. ijfmr.com Flavanone 3-hydroxylase (F3H) is a key enzyme that introduces a hydroxyl group at the 3-position of the C-ring, converting flavanones into dihydroflavonols. nih.govwikipedia.org For example, F3H converts naringenin to dihydrokaempferol. mdpi.com This reaction is a critical branch point in the flavonoid pathway, as dihydroflavonols are the precursors for both flavonols and anthocyanins. nih.govijfmr.commdpi.com

Flavonol synthase (FLS) then acts on these dihydroflavonols, introducing a double bond into the C-ring to produce flavonols. ijfmr.com F3H and FLS are both part of the 2-oxoglutarate-dependent dioxygenase (2-ODD) family of enzymes. mdpi.com While F3H is essential for the production of dihydroflavonols, FLS is specifically responsible for the final step in flavonol synthesis. mdpi.com In the context of chrysin, which is a flavone (B191248), a different enzyme, flavone synthase (FNS), would act on the flavanone precursor. taylorandfrancis.com Specifically, a specialized isoform of flavone synthase (FNSII-2) converts pinocembrin to chrysin. taylorandfrancis.com

Specific Glycosylation Mechanisms Leading to Chrysin 7-O-neohesperidoside

Glycosylation, the attachment of sugar moieties, is a common modification of flavonoids and plays a crucial role in their chemical properties and biological activities. sci-hub.se

Role of Glycosyltransferases in Neohesperidoside Formation

The formation of this compound involves the attachment of a neohesperidose sugar molecule to the chrysin backbone. This reaction is catalyzed by a class of enzymes known as glycosyltransferases (GTs). GTs are responsible for transferring a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule, in this case, chrysin. The formation of the neohesperidoside linkage specifically requires a sequence of glycosylation steps.

Enzymatic Specificity and Regioselectivity at the 7-O Position

The attachment of the neohesperidoside to the chrysin molecule occurs at a specific position, the 7-hydroxyl group. This precise placement is due to the high regioselectivity of the glycosyltransferases involved. These enzymes have specific active sites that recognize and bind to the chrysin molecule in a particular orientation, ensuring that the sugar is attached only to the 7-O position. This enzymatic control is crucial for the synthesis of a single, well-defined compound like this compound, rather than a mixture of different isomers. While the general mechanisms of flavonoid glycosylation are understood, the specific glycosyltransferases responsible for the formation of this compound have not been extensively characterized in the available literature. However, studies on similar flavonoid glycosides suggest that a cascade of specific GTs would be required to first attach a glucose and then a rhamnose sugar to the 7-hydroxyl group of chrysin to form the neohesperidoside moiety.

Compound Information

Regulation of Biosynthesis

The biosynthesis of this compound is a multi-step process involving the core flavonoid pathway to produce the chrysin aglycone, followed by a specific glycosylation step. The regulation of this pathway is complex, involving intricate genetic and environmental controls that dictate the timing and quantity of its accumulation.

Genetic and Transcriptomic Analysis of Biosynthetic Enzymes

The formation of the chrysin aglycone is a well-understood branch of the phenylpropanoid pathway. It begins with the amino acid phenylalanine and proceeds through the action of several key enzymes. The final step in the synthesis of this compound is the attachment of a neohesperidose sugar molecule to the 7-hydroxyl group of chrysin, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT).

The expression of the genes encoding these biosynthetic enzymes is tightly regulated at the transcriptional level. While specific transcriptomic analyses for the complete this compound pathway are not extensively documented, studies on chrysin and other flavonoids in various plant and microbial species provide a clear framework.

Key enzymes and their genetic regulation include:

Phenylalanine ammonia-lyase (PAL): This is the first committed enzyme in the phenylpropanoid pathway. Its corresponding gene is often upregulated in response to various stimuli, initiating the flow of carbon into flavonoid biosynthesis. caldic.com

Chalcone synthase (CHS) and Chalcone isomerase (CHI): These enzymes are central to the formation of the flavonoid skeleton. CHS catalyzes the condensation reaction to form chalcone, which is then cyclized by CHI to produce a flavanone precursor.

Flavone synthase (FNS): This enzyme converts the flavanone precursor into a flavone, in this case, chrysin.

UDP-glycosyltransferases (UGTs): This large family of enzymes is responsible for glycosylating the chrysin aglycone. The specific UGT that attaches neohesperidose to the 7-O position of chrysin has not yet been definitively identified and characterized in plants. However, the induction of UGTs is a critical regulatory point. For instance, in human intestinal cells, exposure to chrysin has been shown to induce the expression of UGT1A subfamily proteins, demonstrating a feedback mechanism. nih.gov

Transcriptomic studies in fungi have also shed light on chrysin production. In the marine endophytic fungus Chaetomium globosum, the presence of key flavonoid pathway intermediates like chalcone and chrysin itself confirms the activity of the necessary biosynthetic machinery. nih.gov Analysis of gene expression often reveals that the genes for these enzymes are co-regulated, meaning they are switched on and off together in response to specific signals. This coordinated expression is controlled by transcription factors, such as those from the MYB and bHLH families, which bind to promoter regions of the biosynthetic genes to activate or suppress their transcription in response to developmental and environmental cues. encyclopedia.pub

Environmental and Developmental Influences on Accumulation

The production and accumulation of flavonoids, including this compound, are significantly influenced by both the developmental stage of the organism and a wide range of environmental factors. researchgate.netnih.gov These factors often act as signals that modulate the expression of the biosynthetic genes discussed previously.

Developmental Influences: The concentration of flavonoids can vary substantially between different plant tissues (roots, stems, leaves, flowers, and fruits) and change as the plant ages. For example, a related compound, Chrysin 7-O-β-D-glucopyranoside, has been identified in the peduncles (stems) of sweet cherries (Prunus avium). nih.govresearchgate.net This tissue-specific accumulation suggests that the genes responsible for its synthesis are primarily active in those specific organs.

Environmental Influences: Plants and microbes adjust their secondary metabolism in response to environmental stress. Abiotic factors such as light (especially UV radiation), temperature, water availability (drought), and soil composition (salinity, mineral content) are potent regulators of flavonoid biosynthesis. nih.govsemanticscholar.org These stressors can trigger a protective response in the organism, leading to an increased accumulation of flavonoids which often have antioxidant properties. encyclopedia.pub

Research on the fungus Chaetomium globosum provides specific insights into how environmental stressors affect the yield of the chrysin aglycone. nih.gov

Salinity: Salt stress, induced by increasing concentrations of sodium chloride (NaCl), also modulated chrysin production. A moderate level of salinity was shown to enhance the yield, likely as part of a stress-response mechanism. nih.gov

UV Radiation: Exposure to UV radiation is a well-known elicitor of flavonoid biosynthesis in many organisms. In C. globosum, UV exposure was used as an abiotic elicitor to successfully increase the production of chrysin. nih.gov

The data from these experiments illustrate the dynamic regulation of the chrysin biosynthetic pathway by environmental cues.

Table 1: Effect of Temperature on Chrysin Production in Chaetomium globosum

| Temperature (°C) | Chrysin Concentration (mg/L) | Fungal Biomass (g/L) |

|---|---|---|

| 4 | Low (not specified) | Low (not specified) |

| 28 | 1.81 | 2.9 |

| 32 | 14.02 | 3.7 |

| 35 | 11.23 | 3.1 |

Data sourced from a study on Chaetomium globosum, where chrysin production was measured after 28 days of growth in M1D suspension culture. nih.gov

Table 2: Effect of Salinity (NaCl) on Chrysin Production in Chaetomium globosum

| NaCl Concentration (mM) | Chrysin Concentration (mg/L) |

|---|---|

| 0 (Control) | 1.81 |

| 100 | 12.37 |

| 200 | 10.11 |

| 300 | 7.94 |

| 400 | 6.23 |

| 500 | 4.89 |

Data sourced from a study on Chaetomium globosum, showing the impact of varying salinity levels on chrysin yield. nih.gov

Synthetic Chemistry and Derivatization

Total Synthesis Approaches for Chrysin (B1683763) 7-O-neohesperidoside

The total synthesis of a complex natural product such as Chrysin 7-O-neohesperidoside, which features a flavone (B191248) aglycone linked to a disaccharide, presents significant chemical challenges. Success hinges on the strategic formation of the glycosidic bond and the judicious use of protecting groups to ensure regioselectivity and stereoselectivity.

Strategies for Glycosidic Bond Formation

The creation of the O-glycosidic linkage between the chrysin aglycone and the neohesperidose moiety is a critical step in the total synthesis. Several strategies can be employed for flavonoid glycosylation, broadly categorized into three approaches: glycosylation of starting materials, glycosylation of intermediate products, and glycosylation of the final aglycone. nih.gov The latter is the most common for synthesizing flavone glycosides like the target compound. nih.gov

Key to this process is the choice of the glycosyl donor , a sugar derivative with a leaving group at the anomeric position. The nature of this donor significantly influences the yield and stereochemistry of the final product. nih.gov For instance, the use of glycosyl halides or trichloroacetimidates are common methods. The Koenigs-Knorr reaction, utilizing glycosyl bromides or chlorides in the presence of a heavy metal salt promoter, has been a classical approach. More modern methods often employ glycosyl trichloroacetimidates under acidic conditions, which can offer milder reaction conditions and improved yields.

The stereoselective formation of the glycosidic bond is another major consideration. The goal is to achieve the correct anomeric configuration (α or β) at the linkage. The presence of a participating group at the C-2 position of the glycosyl donor, such as an acetyl group, can direct the formation of a 1,2-trans-glycosidic bond through anchimeric assistance. For the synthesis of neohesperidosides, which contain a 1→2 linkage between L-rhamnose and D-glucose, a stepwise approach is typically necessary. This involves first synthesizing the disaccharide donor, neohesperidose, and then coupling it with the chrysin aglycone.

Recent advancements have also explored enzymatic and chemoenzymatic approaches. Glycosyltransferases, for example, offer high regio- and stereoselectivity, providing a greener alternative to traditional chemical methods. researchgate.net However, the availability and substrate specificity of these enzymes can be limiting factors.

Protecting Group Chemistry in Complex Flavonoid Synthesis

Protecting groups are indispensable tools in the synthesis of complex molecules like this compound. jocpr.comnumberanalytics.comnumberanalytics.com They temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. wikipedia.orgorganic-chemistry.org In flavonoid glycoside synthesis, both the flavonoid aglycone and the carbohydrate moiety require careful protection.

For the chrysin (5,7-dihydroxyflavone) core, the hydroxyl groups at positions 5 and 7 have different reactivities. The 5-hydroxyl group is typically less reactive due to chelation with the C-4 carbonyl group. This inherent difference can sometimes be exploited for selective reactions. However, to ensure regioselective glycosylation at the 7-position, the 5-hydroxyl group is often protected. Common protecting groups for phenolic hydroxyls include benzyl (B1604629) ethers, which are stable under a variety of conditions and can be removed by hydrogenolysis, and silyl (B83357) ethers, which offer varying degrees of lability depending on the substituents on the silicon atom. jocpr.com

The disaccharide moiety, neohesperidose, also possesses multiple hydroxyl groups that must be protected to ensure that glycosylation occurs only at the desired position on the chrysin aglycone. Acetyl (Ac) and benzoyl (Bz) esters are frequently used to protect the hydroxyl groups of carbohydrates. They are typically stable to the conditions of glycosylation and can be removed under basic conditions, such as with sodium methoxide (B1231860) in methanol (B129727). nih.gov The choice of protecting groups for the sugar and the aglycone must be "orthogonal," meaning that the protecting groups on the sugar can be removed without affecting those on the aglycone, and vice versa. organic-chemistry.org This orthogonal strategy allows for the selective deprotection of specific functional groups at different stages of the synthesis. jocpr.comorganic-chemistry.org

The final step in the synthesis is the deprotection of all protecting groups to yield the natural product. This step must be carefully planned to avoid degradation of the newly formed glycosidic bond or the flavonoid core. nih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key strategy to explore structure-activity relationships and to develop compounds with improved pharmacological profiles. jocpr.comresearchgate.netnih.govacs.orgjocpr.com Modifications can be made to the flavone core, the glycosidic moiety, or through the implementation of prodrug strategies.

Structural Modification at the Flavone Core

Modifying the chrysin aglycone can lead to derivatives with altered biological activities. These modifications can involve the introduction of various substituents onto the A and B rings of the flavone skeleton. jocpr.com

For instance, alkylation, acylation, or sulfonation of the remaining free hydroxyl group (at position 5) can be performed. webofproceedings.orgresearchgate.net Additionally, electrophilic substitution reactions, such as halogenation or nitration, can introduce new functional groups onto the aromatic rings, although the directing effects of the existing substituents must be considered. The introduction of different substituents on the B-ring can also be achieved by starting the synthesis with a substituted benzaldehyde (B42025) in the initial steps of flavone synthesis. jocpr.com The Smiles rearrangement has been utilized as a novel method for preparing 7-aminochrysin derivatives, resulting in diphenylamine-type compounds. dartmouth.edunih.gov

| Modification Strategy | Example of Functional Group/Substituent | Potential Impact |

| Alkylation/Acylation | Introduction of alkyl or acyl groups at the 5-OH position. researchgate.net | Altered lipophilicity and membrane permeability. |

| Sulfonation | Addition of a sulfonate group. webofproceedings.org | Increased water solubility. |

| Halogenation | Introduction of fluorine, chlorine, or bromine atoms. | Modified electronic properties and potential for enhanced binding to biological targets. |

| Nitration | Addition of a nitro group. | Can serve as a precursor for an amino group, which can be further functionalized. |

| B-Ring Substitution | Use of substituted benzaldehydes in the initial synthesis. jocpr.com | Modulation of biological activity based on the nature and position of the substituent. |

Glycosidic Moiety Alterations

Alterations to the neohesperidose portion of the molecule can significantly impact its pharmacokinetic properties, such as absorption and metabolism. nih.gov This can involve changing the nature of the sugar units, the linkage between them, or the anomeric configuration.

For example, replacing the neohesperidose with a simple monosaccharide, like glucose or rhamnose, can affect how the compound is recognized and processed by glycosidases in the body. nih.gov The synthesis of such analogues would involve using the corresponding protected monosaccharide donor in the glycosylation step. Furthermore, changing the interglycosidic linkage from a 1→2 to a 1→4 or 1→6 linkage would result in a different disaccharide with potentially different enzymatic stability. The stereochemistry of the glycosidic bond can also be varied, for example, by synthesizing the β-anomer instead of the naturally occurring α-anomer of the rhamnosidic linkage.

Enzymatic and chemoenzymatic methods are particularly useful for these types of modifications. acs.orgnih.gov Glycosidases can be used in transglycosylation reactions to attach different sugar moieties to the chrysin aglycone. acs.org This approach can provide access to a diverse range of glycosylated derivatives that may be difficult to obtain through purely chemical synthesis.

| Modification Type | Specific Alteration | Potential Consequence |

| Sugar Identity | Replacement of neohesperidose with glucose, rhamnose, or other sugars. nih.gov | Altered solubility, bioavailability, and metabolism. nih.gov |

| Interglycosidic Linkage | Change from a 1→2 linkage to a 1→4 or 1→6 linkage. | Different enzymatic stability and three-dimensional shape. |

| Anomeric Configuration | Synthesis of a β-anomer instead of the natural α-anomer. | Modified interaction with enzymes and receptors. |

| Deglycosylation | Enzymatic removal of one or both sugar units. nih.gov | Generation of the aglycone or a monosaccharide glycoside. |

Prodrug Strategies for Modified Pharmacokinetic Profiles

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. nih.gov This approach is often used to overcome poor pharmacokinetic properties such as low solubility or poor membrane permeability. nih.govmdpi.com For flavonoid glycosides, which are often hydrophilic, a common prodrug strategy involves increasing their lipophilicity to enhance absorption.

One approach is to esterify the free hydroxyl groups on the sugar moiety with lipophilic groups, such as long-chain fatty acids. These ester prodrugs are more lipid-soluble and can more easily cross cell membranes. Once inside the body, cellular esterases can cleave the ester bonds, releasing the active flavonoid glycoside. Another strategy involves the synthesis of macromolecular prodrugs, where the flavonoid is conjugated to a polymer backbone. nih.gov This can improve solubility and stability, and potentially allow for targeted drug delivery. nih.gov The design of prodrugs for flavonoids aims to mask the polar hydroxyl groups, thereby increasing lipophilicity and facilitating passive diffusion across the intestinal wall. Upon absorption, these prodrugs are designed to be cleaved by enzymes like esterases or cytochrome P450 enzymes to release the parent active compound. wikipedia.org

| Prodrug Approach | Carrier/Promoiety | Mechanism of Action | Intended Improvement |

| Lipophilic Ester Prodrugs | Long-chain fatty acids (e.g., stearic acid). nih.gov | Increased lipophilicity for enhanced passive diffusion across cell membranes. Cleavage by cellular esterases to release the active drug. | Improved oral bioavailability. |

| Amino Acid Conjugates | Coupling of amino acids to the flavonoid structure. researchgate.net | May utilize amino acid transporters for active uptake. Cleavage by peptidases. | Enhanced absorption and potentially targeted delivery. |

| Macromolecular Prodrugs | Polymeric backbones (e.g., PEG, PLGA). nih.govnih.gov | Improved solubility and stability. Can be designed for controlled release or targeted delivery. | Increased circulation time and site-specific drug release. |

Biocatalytic and Chemoenzymatic Synthesis Methods

The synthesis of this compound through biocatalytic and chemoenzymatic routes represents a sophisticated approach to achieving specific glycosylation, a process that is often challenging to control through traditional chemical synthesis. While direct enzymatic synthesis of this compound is not extensively documented in dedicated studies, the broader field of flavonoid glycosylation provides a clear and scientifically supported pathway for its potential biocatalytic production. This typically involves the use of specific enzymes known as glycosyltransferases (GTs). wikipedia.org

The formation of the neohesperidoside moiety (rhamnosyl-α-1,2-glucose) at the 7-hydroxyl group of a flavonoid aglycone is a two-step enzymatic process. This sequential glycosylation has been observed in the biosynthesis of bitter flavonoid 7-O-neohesperidosides in tea plants (Camellia sinensis) and provides a model for the synthesis of this compound. acs.org

The initial step is the glucosylation of the 7-hydroxyl group of the flavonoid aglycone. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which transfers a glucose molecule from a UDP-glucose donor to the flavonoid. acs.orgnih.gov The subsequent step involves the rhamnosylation of the newly attached glucose at its 2-hydroxyl position. This is carried out by a specific UDP-rhamnosyltransferase (UGT), which utilizes UDP-rhamnose as the sugar donor, resulting in the formation of the 7-O-neohesperidoside. acs.org

A study on tea plants identified two specific UGTs responsible for this sequential glycosylation. A glucosyltransferase first creates the flavonoid 7-O-glucoside, which then serves as the substrate for a branch-forming rhamnosyltransferase, CsUGT79B28, that specifically adds rhamnose to the 2''-OH position of the glucose moiety. acs.org This rhamnosyltransferase showed a clear preference for UDP-rhamnose as the sugar donor. acs.org

While the substrate specificity of these particular enzymes for chrysin has not been explicitly detailed, the characterization of various flavonoid UGTs from different plant sources, such as sweet orange (Citrus sinensis), demonstrates their ability to act on a broad range of flavonoid substrates, including hesperetin, naringenin (B18129), and kaempferol (B1673270). nih.gov This suggests that a similar two-enzyme system could be developed for the specific synthesis of this compound.

The following tables summarize the key enzymes and potential reaction steps involved in the biocatalytic synthesis of a flavonoid 7-O-neohesperidoside, based on characterized enzymatic pathways.

Table 1: Enzymes and Reactions in the Biocatalytic Synthesis of Flavonoid 7-O-Neohesperidosides

| Step | Enzyme Class | Specific Enzyme Example | Substrate (Aglycone) | Sugar Donor | Product |

| 1 | UDP-glucosyltransferase (UGT) | Flavonoid 7-O-glucosyltransferase | Chrysin | UDP-glucose | Chrysin 7-O-glucoside |

| 2 | UDP-rhamnosyltransferase (UGT) | CsUGT79B28 | Chrysin 7-O-glucoside | UDP-rhamnose | This compound |

Table 2: Substrate Specificity of a Key Rhamnosyltransferase

| Enzyme | Sugar Acceptor (Flavonoid 7-O-glucoside) | Sugar Donor | Product |

| rCsUGT79B28 | Naringenin 7-O-glucoside | UDP-rhamnose | Naringenin 7-O-neohesperidoside |

| rCsUGT79B28 | Naringenin 7-O-glucoside | UDP-galactose | Not Detected |

| rCsUGT79B28 | Naringenin 7-O-glucoside | UDP-glucose | Not Detected |

This data is based on the characterization of CsUGT79B28 from Camellia sinensis and is presented here as a model for the potential synthesis of this compound. acs.org

Chemoenzymatic strategies can also be employed, where chemical synthesis provides a modified substrate that is then acted upon by an enzyme. For instance, a chrysin derivative could be chemically synthesized to facilitate enzymatic glycosylation. However, for the specific formation of the glycosidic bond in this compound, a purely biocatalytic approach using a sequence of glycosyltransferases offers a highly specific and efficient route, avoiding the complex protection and deprotection steps often required in chemical synthesis.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Profiling

Chromatographic methods are fundamental in isolating Chrysin (B1683763) 7-O-neohesperidoside from complex matrices and profiling its presence. The choice between liquid and gas chromatography is dictated by the compound's inherent physicochemical properties, primarily its polarity and volatility.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) is a premier technique for the analysis of flavonoid glycosides like Chrysin 7-O-neohesperidoside due to its high resolution, speed, and sensitivity. While specific UHPLC methods for this exact compound are not extensively detailed in public literature, the analytical approaches for structurally similar compounds, such as chrysin and its other conjugates, provide a clear framework.

Methods developed for chrysin and its phase II metabolites are readily adaptable. nih.govresearchgate.net These methods typically employ a C18 reversed-phase column, which separates compounds based on hydrophobicity. mdpi.com A gradient elution system is common, starting with a higher proportion of aqueous solvent (often containing a small percentage of formic acid to improve peak shape and ionization efficiency) and gradually increasing the organic solvent component, such as acetonitrile (B52724) or methanol (B129727). mdpi.com This gradient allows for the effective separation of the polar glycoside from its less polar aglycone and other matrix components. The high sensitivity and reproducibility of UHPLC-based methods make them ideal for pharmacokinetic studies and the quantification of the compound in biological samples. nih.gov

Table 1: Typical UHPLC Parameters for Analysis of Related Flavonoids

| Parameter | Typical Value/Condition | Source |

| Column | C18 Reversed-Phase (e.g., 50 mm × 3.0 mm, 1.8 µm) | mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.com |

| Mobile Phase B | Acetonitrile and/or Methanol | mdpi.com |

| Flow Rate | 0.4 - 0.6 mL/min | mdpi.com |

| Elution Type | Gradient | mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

Gas Chromatography (GC) Considerations for Derivatized Forms

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact flavonoid glycosides like this compound. This is due to their low volatility and thermal instability, which would cause them to decompose at the high temperatures required for GC analysis.

To utilize GC, a two-step process is necessary:

Hydrolysis: The glycosidic bond is cleaved, typically through acid hydrolysis, to separate the sugar moiety (neohesperidose) from the chrysin aglycone.

Derivatization: The resulting chrysin aglycone, which still possesses hydroxyl groups that hinder volatilization, must be chemically modified. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. researchgate.net

The derivatized chrysin-TMS ether is significantly more volatile and thermally stable, allowing for its analysis by GC, often coupled with a mass spectrometer (GC-MS). researchgate.net This approach is useful for confirming the identity of the aglycone part of the molecule.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing critical information on its molecular weight, elemental composition, and structure.

LC-MS/MS and UHPLC-Q-TOF/MS for Identification and Fingerprinting

The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry like Quadrupole Time-of-Flight (Q-TOF/MS), is the gold standard for the identification of flavonoid glycosides. ekb.eg UPLC-ESI-QTOF-MS/MS has been successfully used for the comprehensive metabolite profiling of plant extracts containing a wide array of flavonoids and other phenolic compounds. ekb.egnih.gov

These techniques offer:

High Specificity: By monitoring specific precursor-to-product ion transitions in MS/MS (a mode known as Multiple Reaction Monitoring or MRM), compounds can be quantified with high selectivity even in complex mixtures. mdpi.com

Accurate Mass Measurement: UHPLC-Q-TOF/MS provides highly accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental formula of the parent ion and its fragments, greatly enhancing confidence in its identification. ekb.eg

Metabolic Fingerprinting: The total ion chromatogram (TIC) and the corresponding mass spectra generated by these methods serve as a chemical "fingerprint" of a sample, useful for quality control and comparative studies. ekb.eg

Ionization Techniques and Fragmentation Patterns

Electrospray ionization (ESI) is the most common ionization technique for analyzing flavonoid glycosides, as it is a soft ionization method that typically keeps the fragile glycosidic bond intact, allowing for the detection of the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]− in negative ion mode. researchgate.netekb.eg

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides key structural information. For this compound, the primary fragmentation event is the cleavage of the O-glycosidic bond. This is a characteristic fragmentation for flavonoid O-glycosides.

Based on the analysis of structurally related flavanone (B1672756) neohesperidosides like neohesperidin (B1678168), the following fragmentation can be proposed for this compound ([M-H]−) in negative ion mode: researchgate.net

Glycosidic Bond Cleavage: The primary fragmentation pathway involves the loss of the neohesperidose sugar moiety (composed of rhamnose and glucose, mass ≈ 308 Da). This results in a prominent fragment ion corresponding to the deprotonated chrysin aglycone [Chrysin - H]− at a mass-to-charge ratio (m/z) of 253.

Sugar Fragmentation: Further fragmentation of the disaccharide unit can also occur, though these are often less intense.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss | Source |

| [M-H]⁻ (561.5) | 253.05 | Loss of neohesperidose moiety (rhamnosyl-glucose) | researchgate.net |

| [M+H]⁺ (563.5) | 255.06 | Loss of neohesperidose moiety (rhamnosyl-glucose) | researchgate.net |

(Note: The m/z values are theoretical and based on the structure. The precursor ion corresponds to Chrysin (C15H10O4, MW=254.24) + Neohesperidose (C12H22O10, MW=326.3). The total molecular weight is 580.54 g/mol . The fragmentation of the aglycone itself can produce further product ions characteristic of the flavone (B191248) structure.)

Spectroscopic Techniques for Advanced Structural Analysis (excluding basic properties)

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for complete, unambiguous structural elucidation. For a molecule like this compound, a suite of advanced NMR experiments would be required to confirm its structure.

Though specific advanced NMR data for this compound is not widely published, the analysis of novel chrysin derivatives demonstrates the power of these techniques. nih.gov One-dimensional (1H and 13C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are crucial.

1H NMR: Would be used to identify the number and environment of all protons in the molecule, including the characteristic signals of the A and B rings of the chrysin backbone, and the protons within the two sugar units.

13C NMR: Would identify all the carbon atoms in the structure. nih.gov

2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly critical. It shows correlations between protons and carbons that are two or three bonds away. This technique would be used to definitively establish the point of attachment of the neohesperidose sugar to the chrysin aglycone at the 7-position oxygen and to confirm the 1→2 linkage between the rhamnose and glucose units that defines it as a neohesperidoside.

The combination of these advanced chromatographic and spectroscopic methods provides a powerful toolkit for the definitive characterization and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of complex natural molecules like this compound. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), each proton and carbon atom in the molecule can be precisely assigned.

A critical aspect of the structural analysis is the determination of the stereochemistry of the glycosidic bonds. The anomeric protons of the sugar units provide key diagnostic signals. Specifically, the coupling constant of the anomeric proton of the rhamnose moiety is used to confirm its α-L-rhamnopyranosyl configuration. Furthermore, long-range correlations observed in the HMBC spectrum are instrumental in establishing the connectivity between the chrysin aglycone and the neohesperidose sugar. These correlations reveal the attachment of the glucose unit to the 7-hydroxyl group of chrysin and the subsequent linkage of the rhamnose unit to the glucose.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is employed to identify the various functional groups present within the this compound molecule. The resulting spectrum exhibits characteristic absorption bands that signify the presence of hydroxyl (-OH) groups, the carbonyl (C=O) group of the γ-pyrone ring, aromatic C-H bonds, and the carbon-carbon double bonds (C=C) of the aromatic rings.

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure and chromophores of the flavonoid. Chrysin and its glycosides typically show two main absorption bands in the UV-Vis spectrum. epa.gov Band I, appearing at a longer wavelength, is associated with the cinnamoyl system (B-ring), while Band II, at a shorter wavelength, corresponds to the benzoyl system (A-ring). For the parent compound chrysin, the maximum absorbance (λmax) is often detected around 268 nm. ijpbs.comresearchgate.net

| Spectroscopic Data for Chrysin and its Derivatives | |

| Technique | Characteristic Features |

| ¹H NMR | Provides signals for aromatic protons and the anomeric protons of the sugar units. |

| ¹³C NMR | Shows resonances for all carbon atoms in the aglycone and sugar moieties. |

| IR (cm⁻¹) | Characteristic bands for O-H, C=O, and aromatic C=C stretching. |

| UV-Vis (nm) | Exhibits two primary absorption bands (Band I and Band II) characteristic of the flavone structure. |

Quantitative Determination in Biological and Botanical Matrices

To assess the prevalence and potential biological significance of this compound, its accurate quantification in complex matrices like plant tissues and biological fluids is necessary. The most widely used technique for this purpose is high-performance liquid chromatography (HPLC), frequently coupled with a UV detector or a mass spectrometer (MS). researchgate.net

Method Validation and Analytical Performance Parameters

For quantitative data to be considered reliable and reproducible, the analytical methods must undergo rigorous validation. This process assesses several key performance parameters as stipulated by international guidelines:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For chrysin, linearity has been demonstrated in concentration ranges such as 2-10 μg/mL with a high regression coefficient (R²) value of 0.998. eurekaselect.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, with acceptance criteria for chrysin typically falling between 98-102%. ijpbs.com

Precision: The degree of repeatability of the method, expressed as the relative standard deviation (%RSD) for multiple measurements. For a precise method, the %RSD is generally required to be less than 2%. eurekaselect.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For chrysin, reported LOD and LOQ values can be as low as 0.004748 µg/mL and 0.014244 µg/mL, respectively.

Specificity: The ability of the method to exclusively measure the analyte of interest without interference from other components in the sample matrix.

Preclinical Pharmacological Investigations and Mechanistic Studies

Molecular Target Identification and Ligand Binding Studies

The precise molecular targets of Chrysin (B1683763) 7-O-neohesperidoside remain largely uncharacterized in publicly available scientific literature. However, studies on its aglycone, chrysin, and other related flavonoid glycosides provide a foundational framework for predicting its potential interactions and pharmacological effects. It is important to note that the addition of a neohesperidoside moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent compound, and therefore, the following sections are based on the activities of structurally related molecules and may not be directly transferable to Chrysin 7-O-neohesperidoside.

Receptor and Enzyme Binding Assays

Direct receptor and enzyme binding assays for this compound are not extensively documented. However, research on other chrysin derivatives and flavonoid glycosides suggests potential interactions with various biological targets. For instance, a study on chrysin-6-C-fucopyranoside, another chrysin glycoside isolated from Cyclanthera pedata, demonstrated selective agonist activity towards Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.gov This finding suggests that chrysin glycosides can interact with nuclear receptors, which are key regulators of metabolism and inflammation.

Furthermore, studies on the aglycone chrysin and its major metabolites, chrysin-7-sulfate and chrysin-7-glucuronide, have shown inhibitory effects on various cytochrome P450 enzymes, such as CYP2C9, and transporters like OATP1B1, OATP1B3, OATP2B1, and BCRP. nih.gov While these are metabolites and not the neohesperidoside conjugate, they highlight the potential for chrysin derivatives to modulate the activity of crucial enzymes and transporters involved in drug metabolism and disposition.

Table 1: Potential Molecular Targets of Chrysin and its Derivatives Based on In Vitro Assays

| Compound | Target | Effect | Reference |

| Chrysin-6-C-fucopyranoside | PPARγ | Selective Agonist | nih.govnih.gov |

| Chrysin and its conjugates | CYP2C9, OATP1B1, OATP1B3, OATP2B1, BCRP | Inhibition | nih.gov |

Note: This table presents data for related compounds, as direct experimental data for this compound is not currently available.

Computational Approaches: Molecular Docking and Dynamics Simulations

In the absence of direct experimental data for this compound, computational methods such as molecular docking and dynamics simulations for its parent compound, chrysin, can offer predictive insights into its potential binding affinities and interaction mechanisms.

Molecular docking studies with chrysin have explored its binding to a variety of protein targets. For example, docking analyses have been used to investigate the interaction of chrysin with enzymes and receptors implicated in various diseases. These computational models can predict the binding energy and identify key amino acid residues involved in the interaction, providing a rationale for the observed biological activities of chrysin.

Molecular dynamics simulations further complement these docking studies by providing a dynamic view of the ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the target protein upon binding. While specific molecular dynamics simulations for this compound are not available, the general principles derived from simulations of other flavonoids can be informative.

Table 2: Illustrative Examples of Molecular Docking Studies on Chrysin

| Target Protein | Predicted Binding Affinity/Interaction | Implication | Reference |

| Not Specified | Not Specified | Not Specified |

Note: Specific molecular docking and dynamics simulation data for this compound are not available in the reviewed literature. The table is presented as a template for potential future research.

Cellular and Subcellular Mechanistic Elucidation

The cellular and subcellular effects of this compound are not well-documented. However, the extensive research on its aglycone, chrysin, provides a strong basis for hypothesizing its potential mechanisms of action within a cellular context. It is crucial to reiterate that the glycosidic moiety will likely impact the compound's cellular uptake, bioavailability, and ultimately, its biological activity.

Modulation of Cellular Signaling Pathways (e.g., AKT/MAPK)

Studies on chrysin have consistently demonstrated its ability to modulate key cellular signaling pathways, including the AKT and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to cell survival, proliferation, and differentiation.

The PI3K/AKT signaling pathway is a critical regulator of cell survival and is often dysregulated in cancer. Research has shown that chrysin can inhibit the phosphorylation of AKT, thereby suppressing the downstream signaling cascade that promotes cell survival. nih.gov This inhibition can lead to the induction of apoptosis in cancer cells.

The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another crucial signaling network that chrysin has been shown to modulate. Depending on the cellular context, chrysin can either inhibit or activate different branches of the MAPK pathway, leading to diverse cellular outcomes such as apoptosis or cell cycle arrest.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis) in Experimental Cell Lines

A significant body of evidence points to the pro-apoptotic effects of chrysin in a variety of cancer cell lines. Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue homeostasis, and its evasion is a hallmark of cancer.

Chrysin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Mechanistic studies have revealed that chrysin can increase the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Cell Cycle Regulation in Cellular Models

The ability to control the cell cycle is fundamental to preventing uncontrolled cell proliferation, a defining feature of cancer. Chrysin has been reported to induce cell cycle arrest at various phases, most commonly at the G1 or G2/M phase, in different cancer cell types.

This cell cycle arrest is often mediated by the modulation of key regulatory proteins. For instance, chrysin has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and downregulate the expression of cyclins and cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.

Table 3: Summary of Cellular and Subcellular Effects of Chrysin in Preclinical Studies

| Cellular Process | Key Molecular Effects of Chrysin | Experimental Model(s) | Reference |

| Signaling Pathway Modulation | Inhibition of AKT phosphorylation | Various Cancer Cell Lines | nih.gov |

| Modulation of ERK, JNK, and p38 MAPK pathways | Various Cancer Cell Lines | ||

| Apoptosis Induction | Increased Bax/Bcl-2 ratio, Caspase activation | Various Cancer Cell Lines | |

| Cell Cycle Regulation | G1 or G2/M phase arrest, Upregulation of p21/p27 | Various Cancer Cell Lines |

Note: This table summarizes the effects of the aglycone chrysin, as direct experimental data for this compound is limited.

Enzymatic Interactions and Regulatory Mechanisms of this compound

Chrysin and its derivatives have been the subject of numerous studies to understand their interactions with various enzymes and their potential to regulate key metabolic pathways. These investigations are crucial for determining the therapeutic potential and possible drug interactions of these natural compounds.

Inhibition of Carbohydrate-Metabolizing Enzymes

This compound's aglycone, chrysin, and other related flavonoids have demonstrated inhibitory effects on carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase. researchgate.netnih.gov These enzymes are critical for the digestion of carbohydrates, and their inhibition can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov

Plant-derived polyphenolic compounds are of increasing interest as potential inhibitors of these enzymes due to their perceived safety and potentially lower incidence of gastrointestinal side effects compared to synthetic drugs. nih.gov The inhibitory potential of flavonoids against α-amylase and α-glucosidase is often linked to the number of hydroxyl groups on their B ring. researchgate.net

While specific studies on this compound are limited, research on similar flavonoid glycosides provides valuable insights. For instance, hesperidin, a flavonoid glycoside, has been shown to inhibit α-glucosidase in a dose-dependent manner. nih.gov Similarly, neohesperidin (B1678168) has demonstrated a significant inhibitory effect on α-amylase. cabidigitallibrary.org The inhibitory activity of these compounds underscores the potential of flavonoid glycosides, including this compound, as modulators of carbohydrate metabolism.

Modulation of Cytochrome P450 Enzymes (CYPs) and Drug Transporters in Experimental Models

Chrysin and its major metabolites, chrysin-7-sulfate and chrysin-7-glucuronide, have been found to interact with cytochrome P450 (CYP) enzymes and various drug transporters. nih.gov These interactions are significant as they can affect the metabolism and transport of other drugs, potentially leading to drug-drug interactions.

In vitro studies have shown that chrysin and its conjugates can significantly inhibit certain CYP enzymes, such as CYP2C9, and drug transporters like organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2). nih.gov The conjugated metabolites of chrysin, which are found at higher concentrations in the bloodstream than chrysin itself, have been identified as potent inhibitors of some of these biotransformation enzymes and transporters. nih.gov

Table 1: Inhibitory Effects of Chrysin and its Metabolites on CYPs and Drug Transporters

| Compound | Target Protein | Effect |

| Chrysin | CYP2C9 | Inhibition |

| Chrysin-7-sulfate | CYP2C9, OATP1B1, OATP1B3, OATP2B1, BCRP | Strong Inhibition |

| Chrysin-7-glucuronide | CYP2C9, OATP1B1, OATP1B3, OATP2B1, BCRP | Strong Inhibition |

This table summarizes the observed inhibitory effects of chrysin and its primary metabolites on various cytochrome P450 enzymes and drug transporters based on in vitro studies.

Given that chrysin is a component of some dietary supplements, its high intake could potentially interfere with the metabolism and transport of co-administered drugs. nih.gov

Aromatase Inhibition Studies

Chrysin has been investigated for its potential to inhibit aromatase (CYP19), a key enzyme in the biosynthesis of estrogens from androgens. nih.gov The inhibition of aromatase is a therapeutic strategy for hormone-dependent breast cancer. nih.gov

Numerous in vitro studies have indicated that chrysin possesses aromatase inhibitory properties. nih.gov However, the effectiveness of chrysin as an aromatase inhibitor has been described as moderate in some contexts. nih.gov It is suggested that chrysin's potential in this area could be beneficial in the prevention and treatment of estrogen-dependent diseases. nih.gov

Investigation of Biological Activities in Experimental Models

The biological activities of chrysin and its glycosides have been explored in various experimental models, revealing their potential in several therapeutic areas.

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Chrysin has demonstrated significant antioxidant properties. nih.gov The body has an endogenous antioxidant system to counteract the damaging effects of reactive oxygen species (ROS), which includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov

Studies on chrysin derivatives have shown their ability to modulate the Keap1/Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses. mdpi.com By interacting with Keap1, these compounds can lead to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). mdpi.com

In vivo studies have shown that chrysin can positively influence the enzymatic antioxidant system. For example, in a rat model of paracetamol-induced nephrotoxicity, chrysin administration led to an increase in the activities of antioxidant enzymes such as SOD, CAT, and GSH-Px. nih.gov Similarly, in rats exposed to the organophosphate propetamphos, chrysin treatment helped to restore the levels of these antioxidant enzymes. nih.gov

Table 2: Effect of Chrysin on Antioxidant Enzyme Activity in Rats

| Condition | Enzyme | Effect of Chrysin |

| Paracetamol-induced nephrotoxicity | SOD, CAT, GSH-Px | Increased activity |

| Propetamphos exposure | SOD, CAT, GSH-Px | Remedial/recovery alterations |

This table illustrates the modulatory effect of chrysin on key antioxidant enzymes in different in vivo experimental models.

These findings highlight the ability of chrysin to bolster the body's natural antioxidant defenses, which is a crucial aspect of its protective effects against oxidative stress-induced cellular damage.

Non-Enzymatic Antioxidant Defense Systems

Chrysin has demonstrated the ability to bolster non-enzymatic antioxidant defenses in various preclinical models. In studies involving rats with hypercholesterolemia, oral administration of chrysin led to an increase in the levels of non-enzymatic antioxidants such as glutathione (GSH), vitamin C, and vitamin E. nih.govaiu.edu.ly Similarly, in a model of type 1 diabetes in rats, chrysin administration elevated the concentration of reduced glutathione in the eye lenses. nih.gov This suggests that chrysin can counteract oxidative stress by enhancing the endogenous non-enzymatic antioxidant capacity, which is crucial for protecting cells from damage induced by reactive oxygen species (ROS). nih.govnih.gov

Nrf2 Pathway Activation in Oxidative Stress Models

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant and anti-inflammatory responses. mdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus, promoting the expression of antioxidant enzymes. nih.gov Chrysin has been shown to modulate this critical defense pathway. In models of epilepsy, chrysin nanoparticles were found to upregulate Nrf2, along with its downstream targets heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1), thereby alleviating oxidative stress. researchgate.net This activation of the Nrf2/antioxidant response element (ARE)/HO-1 signaling pathway is considered a key mechanism for its neuroprotective effects. researchgate.net While some studies highlight chrysin's role in activating the Nrf2 pathway to mitigate cellular damage researchgate.net, the context is critical, as sustained hyperactivation of Nrf2 in cancer cells can promote survival and chemoresistance. researchgate.net Derivatives of chrysin have also been studied, demonstrating that they can act as Nrf2 activators, which allows for the dissociation of Nrf2 from its inhibitor Keap1 and subsequent up-regulation of protective enzymes like HO-1. nih.govresearchgate.net

Anti-inflammatory Pathways and Mediators in Experimental Systems

Chrysin exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. aiu.edu.ly Studies have shown that chrysin can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov Its mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov In experimental models, chrysin administration has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.gov For instance, in diabetic mice, chrysin treatment led to a reduction in IL-1β and TNF-α. nih.gov Similarly, in models of cerebral injury, chrysin reduced these same pro-inflammatory factors through the induction of the PI3K/Akt signaling pathway. mdpi.com

| Experimental Model | Key Inflammatory Mediator | Observed Effect of Chrysin | Signaling Pathway Implicated |

| Diabetic Nude Mice | IL-1β, TNF-α | Decrease | Not specified |

| Cerebral Ischemia/Reperfusion | TNF-α, IL-1β, IL-6 | Decrease | PI3K/Akt |

| Cisplatin-induced Hepatotoxicity | NF-κB, TNF-α, COX-2, iNOS | Decrease | NF-κB |

| Doxorubicin-induced Cardiotoxicity | NF-κB, TNF-α, COX-2, iNOS | Decrease | NF-κB |

| Caco-2 Cells (Intestinal Inflammation) | PGE2 | Decrease | NF-κB |

Anticancer and Antiproliferative Effects in Cell Lines and Animal Models (mechanistic focus)

Chrysin has been extensively investigated for its anticancer potential, demonstrating the ability to suppress cell proliferation and induce apoptosis across a wide range of cancer cell lines. nih.govnih.gov The antiproliferative effects are mediated through various molecular mechanisms. In cervical cancer cell lines (including HPV-positive and HPV-negative types), chrysin selectively inhibited cell proliferation, induced apoptosis, and triggered mitochondrial redox imbalance, with minimal effect on non-cancerous epithelial cells. nih.gov In skin cancer models, chrysin was found to inhibit neoplastic transformation by arresting the cell cycle. nih.gov Furthermore, in lung cancer cells, chrysin's growth-inhibiting effects have been linked to the activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov The compound's cytotoxic effects are a key component of its ability to inhibit the growth and proliferation of cancer cells. nih.gov

Angiogenesis and Metastasis Inhibition Studies

A crucial aspect of chrysin's anticancer activity is its ability to inhibit angiogenesis and metastasis. nih.govplos.org Angiogenesis, the formation of new blood vessels, is essential for tumor growth. Chrysin has been shown to disrupt this process by decreasing the secretion of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor. mdpi.comnih.gov This effect has been observed in both melanoma cells and human umbilical vein endothelial cells (HUVECs). nih.gov

Metastasis, the spread of cancer cells to distant organs, is often mediated by matrix metalloproteinases (MMPs) that degrade the extracellular matrix. mdpi.com Chrysin has been found to suppress the expression of MMP-9 in gastric cancer cells. plos.org The underlying mechanism involves the blockade of the AP-1 transcription factor through the suppression of the JNK1/2 and ERK1/2 signaling pathways. plos.org By inhibiting these key processes, chrysin demonstrates potential in controlling the progression and spread of tumors in preclinical settings. mdpi.comnih.gov

| Cancer Model | Molecular Target | Pathway(s) Inhibited | Outcome |

| Melanoma, HUVECs | VEGF-A | Not specified | Reduced Angiogenesis |

| Breast Cancer | STAT3 | Hypoxia-induced signaling | Abrogated Lung Metastasis |

| Gastric Cancer | MMP-9 | JNK1/2, ERK1/2 -> AP-1 | Reduced Cell Invasion |

| Melanoma | MMP-2 | Not specified | Suppressed Metastasis |

Anti-diabetic Potential in Experimental Models

Chrysin has shown promise as an anti-diabetic agent in several experimental models. In athymic nude mice with diabetes, chrysin administration resulted in significant antihyperglycemic effects and reduced triglyceride blood levels. nih.gov The effects were comparable to those of metformin, a standard anti-diabetic drug. nih.govdoaj.org The mechanism for its anti-diabetic action may be related to its anti-inflammatory properties, as it was shown to decrease pro-inflammatory cytokines involved in the development of diabetes. nih.govdoaj.org In another study on rats with type 1 diabetes, chrysin was found to reduce oxidative stress in the eye lenses, a common site of diabetic complications, although it did not affect blood glucose levels in that particular model. nih.gov Research in diabetic nephropathy models indicates that chrysin can improve insulin (B600854) resistance, renal function, and lipid accumulation by modulating the AMPK signaling pathway. nih.gov

Neuroprotective Mechanisms in Preclinical Models

Chrysin exerts neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.govnih.gov It has been explored in various preclinical models of neurological disorders, including epilepsy, ischemic stroke, and Parkinson's disease. nih.govresearchgate.net A key mechanism is its ability to mitigate oxidative stress and neuroinflammation. nih.govresearchgate.net For instance, in models of cerebral ischemia/reperfusion injury, chrysin reduces oxidative stress and inflammation by activating the PI3K/Akt signaling pathway. mdpi.com In epilepsy models, its neuroprotective effects are linked to the activation of the Nrf2/ARE/HO-1 pathway. researchgate.net Additionally, chrysin has been shown to modulate the GABAA receptor, which may contribute to its neuroprotective potential by influencing inhibitory neurotransmission in the brain. nih.govresearchgate.net By regulating apoptotic markers, such as downregulating Bax and caspase-3 while upregulating Bcl-2, chrysin helps prevent neuronal cell death in the context of neuroinflammatory conditions. nih.gov

Antimicrobial Activity against Pathogenic Strains

This compound has been noted for its potential antimicrobial properties against a variety of pathogens. smolecule.com While research into the specific efficacy of the glycoside form is ongoing, studies on its aglycone, chrysin, and other derivatives provide insight into its potential mechanisms. Chrysin has demonstrated antibacterial effects, which are believed to stem from its ability to disrupt the integrity of the microbial cell wall and membrane. researchgate.net Furthermore, chrysin has shown antiviral properties against several viruses, including human rhinoviruses (HRV), influenza H1N1, and coxsackievirus B3 (CVB3). nih.gov The synthesis of chrysin derivatives, such as those incorporating 1,2,3-triazoles, has been pursued to enhance and better understand their antiviral capabilities. researchgate.net

Other Investigated Biological Activities (e.g., anti-hypertensive, anticonvulsant, hepatoprotective)

Beyond its antimicrobial potential, this compound is investigated for a range of other biological activities, largely based on the known effects of its core structure, chrysin. Chrysin has been identified in preclinical studies as having anti-hypertensive, hepatoprotective, and anticonvulsant properties. researchgate.netresearchgate.netnih.gov Its potential role in epilepsy has been highlighted, and it has been studied for its ability to protect the liver. researchgate.netmdpi.com These diverse activities underscore the therapeutic potential of chrysin and its derivatives in various physiological contexts.

Structure-Activity Relationship (SAR) Studies

The biological activities of chrysin and its derivatives are intrinsically linked to their chemical structure. bohrium.comresearchgate.net SAR studies aim to elucidate how specific structural features influence their pharmacological effects.

Impact of Glycosylation on Biological Activity

Glycosylation, the attachment of a sugar moiety, significantly alters the pharmacological profile of chrysin. The presence of the large neohesperidoside group at the 7-hydroxyl position in this compound is a critical modification. While the aglycone chrysin suffers from poor bioavailability due to low water solubility and rapid metabolism, glycosylation can be a strategy to improve absorption and in vivo efficacy. researchgate.netjocpr.comnih.gov The 7-O position is the primary site for phase II metabolism, where glucuronide and sulfate (B86663) conjugates are formed, leading to rapid elimination. frontiersin.org By masking this metabolic hotspot, the glycoside can act as a prodrug, potentially improving the delivery and systemic exposure to the active chrysin aglycone following enzymatic hydrolysis in the body. mdpi.com

Role of Flavone (B191248) Ring Substitutions in Biological Modulation